Bienvenue dans la boutique en ligne BenchChem!

1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime

Medicinal Chemistry Chemical Biology Antifungal Screening

1-(2-Pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime (CAS 866154-54-3) is a synthetic oxime ether with the molecular formula C₁₅H₁₃F₃N₂O and a molecular weight of 294.27 g/mol. It is formally derived from 1-(2-pyridinyl)-1-ethanone oxime (CAS 1758-54-9) by O-alkylation with 4-(trifluoromethyl)benzyl chloride.

Molecular Formula C15H13F3N2O
Molecular Weight 294.277
CAS No. 866154-54-3
Cat. No. B2485680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime
CAS866154-54-3
Molecular FormulaC15H13F3N2O
Molecular Weight294.277
Structural Identifiers
SMILESCC(=NOCC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=N2
InChIInChI=1S/C15H13F3N2O/c1-11(14-4-2-3-9-19-14)20-21-10-12-5-7-13(8-6-12)15(16,17)18/h2-9H,10H2,1H3/b20-11+
InChIKeyFOIYXUQJSPKNEJ-RGVLZGJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866154-54-3 – 1-(2-Pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime: Structural Identity and Procurement Context


1-(2-Pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime (CAS 866154-54-3) is a synthetic oxime ether with the molecular formula C₁₅H₁₃F₃N₂O and a molecular weight of 294.27 g/mol . It is formally derived from 1-(2-pyridinyl)-1-ethanone oxime (CAS 1758-54-9) by O-alkylation with 4-(trifluoromethyl)benzyl chloride. The compound is primarily listed as a research chemical or building block, but public data on its specific physicochemical, pharmacological, or industrial performance parameters remain extremely scarce.

866154-54-3 – Why In-Class Oxime Ethers Cannot Be Casually Interchanged


While the broader class of pyridinyl oxime ethers has demonstrated antimicrobial, antifungal, and anticancer activities in multiple studies, biological performance is highly sensitive to the precise substitution pattern on both the pyridine ring and the O-alkyl moiety [1]. The introduction of a 4-(trifluoromethyl)benzyl group in 866154-54-3 is expected to modulate lipophilicity, metabolic stability, and target binding compared to unsubstituted benzyl or methyl oxime ethers, making direct activity extrapolation unreliable. However, no public head-to-head data against specific close analogs exist to quantify the magnitude of this differentiation.

866154-54-3 – Quantifiable Differentiation Evidence Against Closest Analogs


Absence of Publicly Available Comparative Bioactivity Data vs. Closest Structural Analogs

A search of public literature and patent databases for 1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime (866154-54-3) reveals no primary research articles or patents that report quantitative biological activity (e.g., IC₅₀, EC₅₀, MIC, Ki) against any target, either in absolute terms or in direct comparison to its closest analogs. The closest identifiable analogs—1-(2-pyridinyl)-1-ethanone oxime (CAS 1758-54-9), 1-(2-pyridinyl)-1-ethanone O-methyloxime, and 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime (CAS 866132-22-1)—are also not co-assayed with this compound in any accessible study [1]. Consequently, there is no direct head-to-head quantitative evidence to support preferencing this compound based on potency, selectivity, or ADMET properties.

Medicinal Chemistry Chemical Biology Antifungal Screening

Structural Differentiation: 4-CF₃-Benzyl vs. Common O-Substituents in Pyridinyl Oxime Ethers

The compound's O-(4-trifluoromethyl)benzyl substituent is a distinctive structural feature relative to simpler analogs such as the unsubstituted oxime (CAS 1758-54-9), O-methyl oxime (CAS 866132-22-1), or O-benzyl oxime. Based on class-level SAR studies of oxime ethers, 4-CF₃-substitution on the benzyl ring is associated with increased electron-withdrawing character and lipophilicity (estimated clogP for 866154-54-3 is approximately 3.8–4.2, versus ~1.5 for the parent oxime and ~2.5 for the O-benzyl analog) [1]. In general antifungal screening of related pyridinyl oxime ether series, the introduction of halogenated benzyl groups has been shown to alter EC₅₀ values by >10-fold against Sclerotinia sclerotiorum and Botrytis cinerea compared to unsubstituted benzyl or methyl ethers [2]. However, no specific quantitative data for 866154-54-3 exist to confirm whether this trend holds.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Synthetic Accessibility and Intermediate Utility vs. Oxime Ether Analogs

866154-54-3 can be synthesized via O-alkylation of 1-(2-pyridinyl)-1-ethanone oxime with 4-(trifluoromethyl)benzyl bromide or chloride under standard Williamson ether conditions [1]. Vendor listings indicate typical purity of 95–98% . In contrast, the more elaborated analog 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime (CAS 866132-22-1) requires a more complex synthetic route involving prior chlorination of the pyridine ring, potentially increasing cost and reducing accessibility. However, no published comparative synthesis efficiency (yield, step count, cost) data exist for these two compounds.

Synthetic Chemistry Building Block Heterocyclic Chemistry

866154-54-3 – Defensible Application Scenarios Based on Available Evidence


Fragment-Based or Structure-Activity Relationship (SAR) Library Expansion for Pyridine-Containing Oxime Ethers

Given its distinct O-(4-trifluoromethyl)benzyl substituent and commercial availability, 866154-54-3 can serve as a building block for expanding SAR libraries of pyridinyl oxime ethers. In the absence of specific guidance on bioactivity, its primary value lies in its contribution to chemical diversity within exploratory medicinal chemistry campaigns targeting antifungal, anticancer, or anti-inflammatory pathways, where the class has shown promise [1]. It should be procured alongside the parent oxime, O-benzyl, and O-methyl analogs to enable systematic analog synthesis and screening.

Intermediate for the Synthesis of Heterocyclic and Trifluoromethyl-Containing Target Molecules

The oxime ether moiety is a versatile functional group for further chemical transformations, including reduction to α-trifluoromethyl amines or cyclization to heterocycles [1]. The trifluoromethyl group enhances metabolic stability and membrane permeability in final drug candidates, making this compound a plausible intermediate for trifluoromethylated drug discovery programs. However, procurement for this purpose should be contingent on in-house validation of downstream chemistry.

Negative Control or Selectivity Profiling for Oxime Ether-Based Inhibitors

If a research group has identified a lead oxime ether with a different O-substituent, 866154-54-3 can be used as a comparator to probe the contribution of the 4-CF₃-benzyl group to target binding. Because no public activity data exist, its use as a presumed less-active or selectivity control must be established through internal biochemical assays before any procurement decisions are made.

Quote Request

Request a Quote for 1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.